molecular formula C17H13F3N4O2S B2630661 (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034413-01-7

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2630661
CAS RN: 2034413-01-7
M. Wt: 394.37
InChI Key: VVBBPTHRBFIKSJ-UHFFFAOYSA-N
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Description

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research in chemical synthesis often explores compounds with complex structures, such as those containing thiophene, oxadiazole, pyrrolidinyl, and trifluoromethyl groups. For example, a study on isomorphous structures highlighted the chlorine-methyl exchange rule, providing insights into the synthesis and disorder treatment of heterocyclic analogues, which are crucial for improving the description of molecular structures (V. Rajni Swamy et al., 2013).

Biological Activities

Compounds similar in structure have been investigated for their biological activities, including antimicrobial, antifungal, and antimycobacterial properties. For instance, a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids showed promising antibacterial and antifungal activities (K. Pandya et al., 2019).

Photophysical Properties

Research on the photophysical properties of related compounds, such as those with pyridine and phenyl groups, helps in understanding their potential applications in material science. A study on imidazo[1,5-a]pyridine derivatives revealed their optical properties, including absorption and fluorescence spectra, which are significant for the development of luminescent materials (G. Volpi et al., 2017).

Molecular Docking Studies

Docking studies are essential for predicting the interaction between compounds and biological targets. The synthesis and characterization of novel compounds, including their DFT and docking studies, provide insights into their potential antibacterial activity, highlighting the importance of structural optimization in drug design (M. Shahana & A. Yardily, 2020).

Mechanism of Action

properties

IUPAC Name

[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-4-3-10(8-21-13)16(25)24-6-5-11(9-24)14-22-15(26-23-14)12-2-1-7-27-12/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBBPTHRBFIKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.